2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid
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Overview
Description
2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. The compound has a molecular formula of C13H9Cl2NO5 and a molecular weight of 330.12 g/mol .
Preparation Methods
The synthesis of 2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid typically involves the reaction of 3,5-dichloro-4-trioxidanylphenylamine with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[(3,5-Dichloro-4-trioxidanylphenyl)amino]benzoic acid can be compared with other aminobenzoic acids, such as:
- 4-Amino-3,5-dichlorobenzoic acid
- 3-Amino-2,5-dichlorobenzoic acid These compounds share similar structural features but differ in their specific functional groups and positions of substitution. The uniqueness of this compound lies in its specific trioxidanylphenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9Cl2NO5 |
---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(trioxidanyl)anilino]benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO5/c14-9-5-7(6-10(15)12(9)20-21-19)16-11-4-2-1-3-8(11)13(17)18/h1-6,16,19H,(H,17,18) |
InChI Key |
SNAMTVTZDPUVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C(=C2)Cl)OOO)Cl |
Origin of Product |
United States |
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